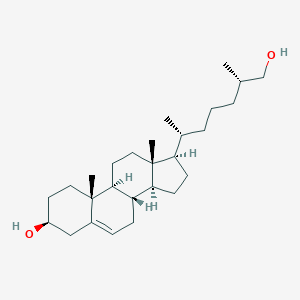

(25s)-26-Hydroxycholesterol

概要

説明

25(S)-27-ヒドロキシコレステロールは、コレステロールから誘導された生物学的に活性なオキシステロールです。これは、コレステロール代謝、免疫応答、細胞シグナル伝達など、さまざまな生物学的プロセスにおいて重要な役割を果たします。 この化合物は、ほとんどの細胞の小胞体で産生され、コレステロール合成、細胞内輸送、貯蔵の強力な調節因子として機能します .

準備方法

合成経路と反応条件

25(S)-27-ヒドロキシコレステロールの合成は、通常、27位炭素におけるコレステロールのヒドロキシル化を含みます。 この反応は、コレステロール25-ヒドロキシラーゼなどの酵素によって触媒され、酸素と二鉄補因子を使用してヒドロキシル化プロセスを促進します . 反応条件には、多くの場合、分子酸素と特定の補因子の存在が含まれ、ヒドロキシル基を選択的に導入することが保証されます。

工業生産方法

25(S)-27-ヒドロキシコレステロールの工業生産には、微生物変換プロセスが含まれる場合があり、コレステロールは全細胞生体触媒または精製酵素を使用してヒドロキシル化された形に変換されます。 これらの生体変換プロセスは、その高い位置選択性と立体選択性、および環境に優しい性質のために好まれます .

化学反応の分析

反応の種類

25(S)-27-ヒドロキシコレステロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、7α,25-ジヒドロキシコレステロールなどの他のオキシステロールを形成するためにさらに酸化できます.

還元: 還元反応は、ヒドロキシル基を修飾し、さまざまなステロール誘導体の形成につながる可能性があります。

置換: ヒドロキシル基は、特定の条件下で他の官能基で置換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、分子酸素、還元剤、シトクロムP450ファミリーメンバーなどの特定の酵素が含まれます . 反応条件には、多くの場合、所望の変換を保証するために、制御された温度とpHレベルが含まれます。

主な生成物

これらの反応から形成される主な生成物には、さまざまなヒドロキシル化および酸化されたコレステロール誘導体があり、これらは明確な生物学的活性と用途を持っています .

科学的研究の応用

Neurodegenerative Diseases

Recent studies have highlighted the involvement of 26-HC in neurodegenerative conditions such as Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD).

- Alzheimer's Disease : Elevated levels of 26-HC have been associated with AD pathology. It has been suggested that 26-HC may influence amyloid-beta peptide production, a hallmark of AD. The balance between 24S-hydroxycholesterol and 26-HC in the brain could affect amyloid-beta dynamics, with increased 26-HC potentially linking hypercholesterolemia to AD progression .

- Huntington's Disease : In mouse models of HD, 26-HC has been shown to impair neuronal morphology and reduce synaptic protein levels, indicating its detrimental effects on neuronal health .

- Parkinson's Disease : Studies indicate that 26-HC can induce apoptosis in neuronal cells and increase levels of α-synuclein, a protein associated with PD. This suggests that elevated 26-HC may contribute to the pathogenesis of PD by promoting oxidative stress and neurodegeneration .

Cancer Research

(25S)-26-Hydroxycholesterol has emerged as a critical player in cancer biology, particularly concerning breast cancer.

- Breast Cancer : Research indicates that 26-HC acts as a selective estrogen receptor modulator (SERM), promoting the growth of estrogen receptor-positive breast cancer cells. In mouse models, administration of 26-HC stimulated tumor growth, and higher levels were found in tumor tissues compared to normal tissues. This correlation suggests that 26-HC may serve as both a biomarker for breast cancer and a potential therapeutic target .

Immune System Modulation

This compound has been implicated in modulating immune responses:

- B-cell Function : It has been shown to suppress IL-2 mediated stimulation of B-cell proliferation and inhibit immunoglobulin class switching. This mechanism indicates a role for 26-HC in regulating adaptive immunity, potentially influencing autoimmune conditions .

- T-helper Cell Differentiation : The compound has been identified as an agonist for RORγt, enhancing the differentiation of Th17 cells, which are critical in inflammatory responses. This suggests that manipulating levels of 26-HC could have therapeutic implications in autoimmune diseases .

Metabolic Disorders

The role of this compound extends into metabolic health:

- Cholesterol Homeostasis : Studies have demonstrated that 26-HC can inhibit cholesterol synthesis and affect LDL receptor activity, thereby influencing cholesterol metabolism. This property positions it as a potential therapeutic agent for conditions like hypercholesterolemia .

Case Studies and Research Findings

作用機序

25(S)-27-ヒドロキシコレステロールは、いくつかの分子標的と経路を通じてその効果を発揮します。

転写因子: 肝臓X受容体(LXRs)、ステロール調節エレメント結合タンパク質2(SREBP2)、レチノイン酸受容体関連孤児受容体(ROR)などの転写因子と相互作用します.

Gタンパク質共役受容体: この化合物は、Gタンパク質共役受容体183(GPR183)に結合し、さまざまなシグナル伝達経路に影響を与えます.

イオンチャネルと接着分子: NMDA受容体などのイオンチャネルと、インテグリンなどの接着分子に影響を与えます.

類似の化合物との比較

類似の化合物

25(S)-27-ヒドロキシコレステロールに似た化合物には、以下が含まれます。

- 27-ヒドロキシコレステロール

- 24(S)-ヒドロキシコレステロール

- 24(S),25-エポキシコレステロール

独自性

25(S)-27-ヒドロキシコレステロールは、コレステロール代謝に対する強力な調節効果と、免疫応答および細胞シグナル伝達経路を調節する能力により、ユニークです。 その多様な分子標的と経路により、科学研究と治療用途のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to 25(S)-27-hydroxy Cholesterol include:

Uniqueness

25(S)-27-hydroxy Cholesterol is unique due to its potent regulatory effects on cholesterol metabolism and its ability to modulate immune responses and cellular signaling pathways. Its diverse molecular targets and pathways make it a valuable compound for scientific research and therapeutic applications .

生物活性

(25S)-26-Hydroxycholesterol is an oxysterol derived from cholesterol, playing significant roles in various biological processes. This compound is recognized for its regulatory effects on cholesterol metabolism, immune response, and cellular signaling. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound, also known as cholest-5-ene-3β,(25S)26-diol, is synthesized through the hydroxylation of cholesterol by cytochrome P450 enzymes, primarily CYP27A1 and CYP7B1. The stereochemistry at the 25-position is crucial for its biological activities.

Cholesterol Metabolism

- Inhibition of Cholesterol Synthesis : this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in cells and plasma .

- Regulation of LDL Receptor Activity : It has been shown to decrease the activity of low-density lipoprotein (LDL) receptors, further contributing to lower cholesterol uptake by cells .

Immune Response Modulation

This compound functions as a signaling molecule in immune responses. It acts as a ligand for liver X receptors (LXRs), which regulate genes involved in lipid metabolism and inflammation. This modulation can influence macrophage activation and cytokine production, impacting conditions such as atherosclerosis .

Neuroprotective Effects

Recent studies have indicated that this compound may promote neuronal survival. In vitro experiments demonstrated that it enhances the survival of motor neurons in primary cultures, suggesting potential therapeutic applications in neurodegenerative diseases .

Cerebrotendinous Xanthomatosis (CTX)

CTX is a genetic disorder characterized by defective cholesterol metabolism due to mutations in the CYP27A1 gene. Patients exhibit significantly reduced levels of this compound and bile acids, leading to increased cholesterol synthesis. This condition highlights the importance of this compound in maintaining lipid homeostasis and its potential role in disease mechanisms .

Effects on Neuronal Health

In a study involving Cyp27a1−/− mice, researchers found elevated levels of this compound correlated with increased oculomotor neuron numbers. This suggests that the compound may have neuroprotective properties through modulation of neuronal growth factors or signaling pathways .

Research Findings Summary Table

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of Cholesterol Synthesis | Inhibits HMG-CoA reductase | Reduces plasma cholesterol levels |

| Regulation of LDL Receptor Activity | Decreases receptor activity | Impacts lipid uptake |

| Modulation of Immune Response | Activates LXRs | Influences inflammation and atherosclerosis |

| Neuroprotection | Enhances survival of motor neurons | Potential therapeutic target for neurodegeneration |

| Role in CTX | Deficiency leads to reduced levels | Highlights importance in lipid metabolism |

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (25S)-26-hydroxycholesterol synthesized?

A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []

Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?

A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including this compound, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.

Q3: What analytical techniques are employed to differentiate between (25R)- and this compound?

A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []

Q4: What is the biological relevance of this compound?

A4: this compound has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between this compound and DAF-12 provides valuable insights into aging and related processes.

Q5: How can the levels of this compound be quantified in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including this compound. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。